Fructo-oligosaccharide DP12
CAS No.:
Cat. No.: VC0212825
Molecular Formula: C23H38NO19Na
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H38NO19Na |
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Introduction
Structural Characteristics and Classification
Chemical Structure and Nomenclature
Fructo-oligosaccharide DP12/GF11 is a complex carbohydrate with the molecular formula C72H122O61 and a molecular weight of approximately 1963.7 g/mol . The structural configuration consists of 11 fructose units linked through β-(2→1)-glycosidic bonds with a single D-glucosyl unit at the non-reducing end . This specific arrangement classifies it as an inulin-type fructo-oligosaccharide.
The IUPAC name for this compound is alpha-D-glucopyranoside, [O-β-D-fructofuranosyl-(2→1)]10-O-β-D-fructofuranosyl, which accurately describes its structural composition . Alternative nomenclature includes GF11, where "G" represents the glucose unit and "F11" indicates the 11 fructose units in the chain .
Position Within the Fructo-oligosaccharide Family
Fructo-oligosaccharides exist on a spectrum of polymeric chains with varying degrees of polymerization. The DP value indicates the number of monomer units in the molecule, which significantly affects its properties and biological activities. Within this spectrum, Fructo-oligosaccharide DP12 represents a longer-chain FOS compared to the more common shorter-chain varieties (DP3-DP5) .
In scientific classification, this compound belongs to the broader category of inulin-type fructans, characterized by the β-(2→1) linkages between fructose units . This distinguishes it from levan-type fructans, which feature predominantly β-(2→6) linkages and result in branched structures .
Physical and Chemical Properties
Physical Characteristics
Fructo-oligosaccharide DP12/GF11 typically appears as a white crystalline powder with a sweet taste, common to many edible sugars . It demonstrates high solubility in water and is also soluble in dimethyl sulfoxide (DMSO), making it versatile for various research applications . The compound has an estimated density of 1.93±0.1 g/cm³ .
Longer-chain fructo-oligosaccharides like DP12 generally exhibit distinctive physical properties compared to their shorter-chain counterparts, including:
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Lower water solubility
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Higher melting or glass transition temperatures
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Greater chemical stability
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Stronger gel-forming capacity
Chemical Reactivity
Fructo-oligosaccharide DP12/GF11 can participate in various chemical reactions typical of carbohydrates, including:
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Hydrolysis: The glycosidic bonds can be cleaved under acidic conditions or through enzymatic action
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Oxidation: The multiple hydroxyl groups are susceptible to oxidizing agents
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Glycosylation: Can serve as both a donor and acceptor in further glycosidic bond formation
The compound demonstrates relative resistance to enzymatic hydrolysis compared to shorter-chain FOS, which contributes to its prebiotic properties as it reaches the colon largely intact .
Concentration | 1 mg | 5 mg | 10 mg |
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1 mM | 0.5095 mL | 2.5475 mL | 5.095 mL |
5 mM | 0.1019 mL | 0.5095 mL | 1.019 mL |
10 mM | 0.051 mL | 0.2548 mL | 0.5095 mL |
For optimal stability, it is recommended to store the compound at -20°C, and when preparing solutions, it is advisable to use them within a short timeframe to maintain efficacy. For long-term storage, solutions should be divided into aliquots and kept at -80°C, where they remain usable for up to six months .
Production Methods and Technological Aspects
Enzymatic Synthesis
The primary method for producing Fructo-oligosaccharide DP12/GF11 involves enzymatic synthesis using fructosyltransferases. This process involves the transfer of fructose units from sucrose or other fructose donors to form oligosaccharides of specific chain lengths .
The enzymatic transfructosylation reaction mechanism follows a complex pattern of parallel and series reactions, described by the following key steps:
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Cleavage of the β-2,1-glycosidic bond in the donor substrate
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Transfer of fructosyl moieties to acceptors other than water
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Consecutive disproportionation reactions where FOS synthesized in early steps act as both donors and acceptors
This results in the simultaneous production of FOS with varying degrees of polymerization through a chain of reactions .
Enzymatic Sources and Conditions
Various enzymes can catalyze the synthesis of longer-chain FOS, with notable examples including:
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Fructosyltransferases from bacterial sources such as Bacillus subtilis natto CCT 7712
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Fungal β-fructofuranosidases, particularly from Aspergillus species
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Commercial enzyme preparations like Viscozyme L from Aspergillus aculeatus
The efficiency of production is influenced by several factors, including:
Extraction from Natural Sources
Beyond synthetic methods, longer-chain fructo-oligosaccharides can be extracted from various plant sources:
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Chicory juice, which naturally contains approximately 38% FOS (DP3 to >5)
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Onions, which contain FOS ranging from DP3 to DP12
The extraction processes typically involve:
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Plant material processing
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Aqueous extraction
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Filtration
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Concentration by evaporation
Biological Functions and Applications
Prebiotic Activity
The primary biological function of Fructo-oligosaccharide DP12/GF11 is its prebiotic activity. As a prebiotic, it selectively promotes the growth of beneficial gut bacteria, particularly bifidobacteria and lactobacilli . The mechanism of action involves:
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Resistance to digestive enzymes in the upper gastrointestinal tract
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Passage to the colon largely intact
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Selective fermentation by beneficial gut bacteria
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Production of short-chain fatty acids and other metabolites
Research suggests that longer-chain FOS like DP12 may have different fermentation patterns and residence times in the gut compared to shorter-chain varieties, potentially offering complementary prebiotic effects .
Health Benefits
Scientific studies have demonstrated several potential health benefits associated with fructo-oligosaccharides, including those with higher degrees of polymerization:
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Improved gut microbiota composition
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Enhanced mineral absorption, particularly calcium
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Potential effects on satiety and weight management
In human intervention studies, daily consumption of 5-15g of inulin and fructo-oligosaccharides for several weeks has demonstrated evidence of prebiotic activity . Some studies have also reported significant effects on body weight, waist circumference, and BMI with regular FOS supplementation .
Research Applications
In research settings, Fructo-oligosaccharide DP12/GF11 serves as:
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A reference standard for analytical methods
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A substrate for studying enzymatic activities
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A model compound for investigating prebiotic mechanisms
Its well-defined structure makes it valuable for establishing structure-function relationships in prebiotic research .
Analytical Methods and Characterization
Identification Techniques
Accurate identification and purity assessment of Fructo-oligosaccharide DP12/GF11 typically employ multiple complementary techniques:
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High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
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Mass Spectrometry
These methods allow for precise determination of molecular structure, degree of polymerization, and potential impurities.
Kinetic Modeling
The complex enzymatic synthesis of FOS compounds has been modeled mathematically to optimize production conditions. Several approaches include:
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Michaelis-Menten based kinetic models
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Models incorporating substrate inhibition by glucose
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Five-step, ten-parameter kinetic models including enzyme binding sites
These mathematical models help explain the mechanisms involved in FOS synthesis and provide valuable insights for improving reaction conditions and product yield .
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